2-Bromoethanol
Overview
Description
It is a colorless to pale yellow liquid that is highly hygroscopic and has a boiling point of approximately 149-150°C . This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
2-Bromoethanol, also known as Ethylene bromohydrin , is a chemical compound used in various applicationsIt is known to be used in the preparation of 2-bromoethyl glycosides from acetylated sugars . It can also be used as a starting material to synthesize 2-bromoethyl methoxymethyl ether .
Mode of Action
It is known to be used in the selective reduction of nitroarenes . This suggests that it may interact with its targets by donating a bromine atom, which could lead to changes in the chemical structure of the target molecule.
Biochemical Pathways
Given its use in the selective reduction of nitroarenes , it may be involved in redox reactions and could potentially affect pathways related to these processes.
Result of Action
It is known to be a combustible substance and can cause irritation to the skin, eyes, and mucous membranes . It may also cause respiratory distress and loss of consciousness .
Action Environment
This compound forms an azeotrope with water, and the hydrolysis of its aqueous solutions is accelerated by heat, alkalis, and acids . This suggests that environmental factors such as temperature, pH, and the presence of other chemicals can influence its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
2-Bromoethanol plays a role in various biochemical reactions. It can be used for the preparation of 2-bromoethyl glycosides from acetylated sugars . It can also be used as a starting material to synthesize 2-bromoethyl methoxymethyl ether
Cellular Effects
It is known that inhalation of this compound can cause death due to spasm, inflammation, and edema of the larynx and bronchus, chemical pneumonia, and pulmonary edema . The manifestations of this compound poisoning include burning sensation, cough, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting .
Molecular Mechanism
It is known that this compound forms an azeotrope with water; hydrolysis of aqueous solutions is accelerated by heat, alkalis, and acids
Temporal Effects in Laboratory Settings
Preparation Methods
2-Bromoethanol can be synthesized through several methods:
Reaction between Ethylene Glycol and Hydrobromic Acid: This method involves the reaction of ethylene glycol with hydrobromic acid in the presence of phosphorus tribromide.
Direct Addition of Hypobromous Acid to Ethylene: This method involves the addition of hypobromous acid to ethylene.
Reaction between Ethylene and Dilute Bromine Water: Ethylene gas is passed into an ice-cold solution of bromine in water, resulting in the formation of this compound.
Chemical Reactions Analysis
2-Bromoethanol undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form different substituted products.
Oxidation Reactions: It can be oxidized to form 2-bromoacetaldehyde or 2-bromoacetic acid under specific conditions.
Reduction Reactions: It can be reduced to ethylene glycol using reducing agents like sodium borohydride.
Common reagents used in these reactions include sodium hydroxide, sodium borohydride, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Bromoethanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Bromoethanol can be compared with other similar compounds such as:
2-Chloroethanol: Similar in structure but contains a chlorine atom instead of a bromine atom.
2-Iodoethanol: Contains an iodine atom instead of a bromine atom.
3-Bromo-1-propanol: Contains an additional carbon atom in the chain, making it slightly different in reactivity and applications.
These comparisons highlight the unique reactivity and applications of this compound in various fields.
Properties
IUPAC Name |
2-bromoethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5BrO/c3-1-2-4/h4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLCZOVUSADOIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5BrO | |
Record name | 2-BROMOETHANOL | |
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DSSTOX Substance ID |
DTXSID8020200 | |
Record name | 2-Bromo-1-ethanol | |
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Molecular Weight |
124.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-bromoethanol is a colorless to dark brown liquid. Sweet burning taste. (NTP, 1992), Colorless to dark brown liquid. Sweet burning taste; [CAMEO] | |
Record name | 2-BROMOETHANOL | |
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Record name | 2-Bromoethanol | |
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Boiling Point |
300 to 302 °F at 750 mmHg (Decomposes) (NTP, 1992) | |
Record name | 2-BROMOETHANOL | |
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Flash Point |
105 °F (NTP, 1992), 105 °F | |
Record name | 2-BROMOETHANOL | |
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Record name | 2-Bromoethanol | |
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Solubility |
10 to 50 mg/mL at 66 °F (NTP, 1992) | |
Record name | 2-BROMOETHANOL | |
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URL | https://cameochemicals.noaa.gov/chemical/19902 | |
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Density |
1.7629 at 68 °F (NTP, 1992) - Denser than water; will sink | |
Record name | 2-BROMOETHANOL | |
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Vapor Pressure |
12 mmHg at 122 °F (NTP, 1992), 2.06 [mmHg] | |
Record name | 2-BROMOETHANOL | |
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Record name | 2-Bromoethanol | |
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CAS No. |
540-51-2, 29155-34-8 | |
Record name | 2-BROMOETHANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19902 | |
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Record name | 2-Bromoethanol | |
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Record name | Ethylene bromohydrin | |
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Record name | 2-Bromoethanol | |
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Record name | 2-BROMOETHANOL | |
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Record name | Ethanol, 2-bromo- | |
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Record name | 2-Bromo-1-ethanol | |
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Record name | 2-bromoethanol | |
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Record name | ETHYLENE BROMOHYDRIN | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2-Bromoethanol primarily exerts its toxic effects through metabolic activation. [, , ] The enzyme Cytochrome P4502E1 (CYP2E1) in the liver plays a major role in metabolizing this compound to 2-bromoacetaldehyde. [] 2-bromoacetaldehyde is highly reactive and can deplete glutathione (GSH), a crucial antioxidant in cells. [] This depletion of GSH, coupled with 2-bromoacetaldehyde's reactivity, leads to lipid peroxidation, a damaging process that disrupts cell membranes and ultimately causes cell death. []
- Structural Isomers: Exists as a mixture of anti and gauche conformers due to rotation around the C-C bond. The gauche conformer is more stable, likely due to intramolecular hydrogen bonding between the bromine and hydroxyl groups. []
ANone: The provided research primarily focuses on the biological and toxicological aspects of this compound. Information on its material compatibility, stability under various conditions, and specific applications beyond those mentioned in the research would necessitate consulting material science and engineering literature.
ANone: The provided research does not focus on the use of this compound as a catalyst. Its primary focus is its metabolic fate and toxicity. For information on potential catalytic properties, a broader search of chemical literature would be required.
ANone: The research on this compound utilizes computational chemistry, particularly in understanding the molecule's conformational behavior and energy landscapes:
- Conformational Analysis: Density functional theory (DFT) calculations, specifically using the B3LYP hybrid functional, have been employed to determine the stable isomers of this compound. [] These calculations reveal five stable isomers, with intramolecular hydrogen bonding playing a significant role in stabilizing the most stable conformations.
ANone: While the provided research doesn't delve deep into systematic SAR studies, some comparisons with related compounds provide insights:
- Halogen Variation: this compound's toxicity is compared to 2-chloroethanol and bromoacetaldehyde. This compound displays an intermediate toxicity level. This suggests the halogen atom size influences the compound's metabolic activation and subsequent toxicity. []
ANone: The provided research focuses on the metabolic fate and toxicity of this compound rather than its formulation or stability under various conditions.
ANone: The provided research is primarily focused on understanding the chemical and biological behavior of this compound. It does not cover specific SHE regulations or handling guidelines. It is crucial to consult relevant safety data sheets (SDS) and regulatory guidelines for comprehensive information on safe handling and disposal.
ANone: The research utilizes various analytical methods for characterizing this compound and its metabolites:
- Gas Chromatography (GC): This technique is employed to separate and quantify this compound and its metabolites in various samples, such as air and biological samples. [, , ]
- Electron Capture Detection (ECD): Often coupled with GC, ECD is a highly sensitive method for detecting halogenated compounds like this compound, enabling quantification at trace levels. [, , ]
- Mass Spectrometry (MS): MS techniques, including ammonia chemical ionization mass spectrometry, are utilized to identify and confirm the structure of this compound metabolites, providing insights into its metabolic pathways. []
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